molecular formula C16H28O5 B593250 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta CAS No. 23015-45-4

13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Cat. No.: B593250
CAS No.: 23015-45-4
M. Wt: 300.39 g/mol
InChI Key: UIZLUZTVNFGFMX-KBUPBQIOSA-N
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Description

13,14-Dihydro-15-keto-tetranor Prostaglandin F1β (CHEBI:183852) is a prostaglandin metabolite derived from the degradation of primary prostaglandins. Its systematic name, 3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid, reflects structural modifications including:

  • Dihydro groups at C13–C14 positions.
  • A 15-keto group replacing the hydroxyl at C13.
  • Tetranor truncation (loss of four carbons from the carboxylic acid side chain).

active) in fecal metabolomic studies . Its production occurs via enzymatic oxidation and β-oxidation of precursor prostaglandins like PGF1α and PGF2α .

Properties

IUPAC Name

3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZLUZTVNFGFMX-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137152
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23015-45-4
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23015-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.

    Reduction: The double bond between carbon atoms 13 and 14 can be reduced.

    Substitution: Functional groups can be substituted at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. involves its role as a metabolite in the prostaglandin pathway. It is formed by the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15. This compound interacts with specific receptors and enzymes involved in the prostaglandin pathway, influencing various physiological processes such as inflammation and blood flow .

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Metabolites

Table 1: Structural and Functional Comparison

Compound Key Structural Features Enzymatic Substrate? Receptor Affinity (IC50/EC50) Biological Role References
13,14-Dihydro-15-keto-tetranor PGF1β 13,14-dihydro, 15-keto, tetranor chain No (non-substrate for prostaglandin reductase) Not determined Biomarker for tuberculosis staging
15-Keto-PGF2α Intact chain, 15-keto group Yes High FP receptor affinity Uterine contraction, inflammation mediator
15-Deoxy-Δ12,14-PGJ2 (15d-PGJ2) Cyclopentenone ring, 15-keto group Yes PPARγ agonist (EC50 ~3 μM) Anti-inflammatory, promotes resolution
13,14-Dihydro-15-keto-PGE1 13,14-dihydro, 15-keto, intact chain No Low cross-reactivity (<0.2% with PGE2) Less studied, potential metabolic intermediate
13,14-Dihydro-15-keto-tetranor PGD2 13,14-dihydro, 15-keto, tetranor chain No Weak DP receptor binding (IC50 >10,000 nM) Biomarker in developmental stages

Key Differences and Implications

Structural Modifications and Enzyme Interactions: The tetranor chain in 13,14-dihydro-15-keto-tetranor PGF1β reduces its interaction with prostaglandin reductase, unlike 15-keto-PGF2α, which retains enzymatic activity . The 15-keto group in 15d-PGJ2 forms a cyclopentenone ring, enabling PPARγ activation and anti-inflammatory effects, a feature absent in the F1β analog .

Receptor Binding and Signaling: 13,14-Dihydro-15-keto-tetranor PGD2 shows negligible binding to the DP receptor (IC50 >10,000 nM), while PGD2 itself binds strongly (IC50 ~12 nM) . This highlights how dihydro/keto modifications disrupt receptor interactions. In contrast, 15-keto-PGF2α retains high affinity for the FP receptor, mediating smooth muscle contraction .

Biomarker Potential: 13,14-Dihydro-15-keto-tetranor PGF1β and PGD2 are elevated in fecal metabolomes of tuberculosis patients, suggesting diagnostic utility . 15d-PGJ2, despite structural similarity, is associated with anti-inflammatory pathways rather than disease biomarkers .

Metabolic Pathways: Tetranor metabolites like F1β and PGD2 are terminal degradation products, while 15-keto-prostaglandins (e.g., 15-keto-PGF2α) remain intermediates in further oxidative pathways .

Biological Activity

13,14-Dihydro-15-keto-tetranor Prostaglandin F1beta (also referred to as 13,14-dihydro-15-keto PGF1β) is a significant metabolite derived from prostaglandin E2 (PGE2). This compound plays a crucial role in various biological processes and has been the subject of extensive research due to its implications in inflammation, cardiovascular health, and metabolic pathways.

  • Molecular Formula : C18H30O4
  • Molecular Weight : 306.43 g/mol
  • CAS Number : 23015-45-4

Biological Activity Overview

The biological activity of 13,14-dihydro-15-keto PGF1β primarily revolves around its role as a metabolite of PGE2. It exhibits several pharmacological effects, including anti-inflammatory properties and modulation of smooth muscle contraction.

  • Metabolism :
    • 13,14-Dihydro-15-keto PGF1β is formed via the enzymatic conversion of PGE2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .
    • It can also be further metabolized into tetranor-PGFM, which is detectable in urine and serves as a biomarker for systemic prostaglandin biosynthesis .
  • Biological Effects :
    • The compound has been shown to influence various signaling pathways, particularly those related to inflammation and vascular function. For instance, it can activate the nuclear receptor PPARγ, which is involved in regulating glucose metabolism and lipid storage .
    • Additionally, it modulates smooth muscle contraction, impacting blood vessel tone and respiratory function .

Case Studies and Experimental Data

Numerous studies have documented the biological effects of 13,14-dihydro-15-keto PGF1β. Below are key findings from recent research:

StudyFindings
PubMed Central (2022) Identified 13,14-dihydro-15-keto PGF1β as a stable metabolite with a half-life longer than PGE2, indicating its potential as a reliable biomarker for PGE2 metabolism .
Cayman Chemical Reported that this metabolite accumulates in human plasma and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine expression .
ResearchGate (2023) Highlighted its role in modulating NF-κB pathways, suggesting that it may play a protective role against inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of 13,14-dihydro-15-keto PGF1β reveal important insights into its bioavailability and metabolic fate:

  • Half-Life : Approximately 9 minutes in plasma.
  • Urinary Excretion : Detected concentrations range from 1.34 to 2.74 µg/kg in guinea pigs .

Q & A

Q. What is the metabolic pathway of 13,14-dihydro-15-keto-tetranor prostaglandin F1β (tetranor-PGFM), and how can its formation be confirmed experimentally?

The compound is formed via sequential metabolism of prostaglandins (PGs): (1) reduction of the C13–C14 double bond, (2) oxidation of the C15 hydroxyl group to a ketone, and (3) β-oxidation of the α-chain to remove four carbons, producing tetranor metabolites . To confirm this pathway:

  • Use isotope-labeled PGF2α or PGF1α in in vitro models (e.g., liver microsomes) and track metabolites via LC-MS/MS.
  • Compare retention times and fragmentation patterns with synthetic standards (e.g., tetranor-PGFM) .
  • Monitor urinary excretion in animal models, as tetranor-PGFM is a major urinary metabolite .

Q. What analytical methods are recommended for quantifying tetranor-PGFM in biological samples?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns, followed by derivatization (e.g., pentafluorobenzyl esters) to enhance sensitivity for GC-MS .
  • LC-MS/MS : Use a reverse-phase C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Monitor transitions m/z 299 → 255 (tetranor-PGFM) and m/z 303 → 259 for deuterated internal standards .
  • Validation : Include recovery tests (spiked samples) and cross-validate with ELISA kits showing <5% cross-reactivity with structurally similar PGs (e.g., 15-keto-PGE2) .

Advanced Research Questions

Q. How can contradictory molecular weight/data discrepancies in literature (e.g., C16H28O5 vs. C20H36O5) be resolved for this compound?

Discrepancies arise from confusion between tetranor metabolites (e.g., C16H28O5, MW 300.4 ) and non-tetranor derivatives (e.g., C20H36O5, MW 356.5 ). To resolve:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Compare synthetic standards (e.g., CAS 24379-94-0 for tetranor-PGFM vs. 29044-75-5 for dihydro-keto-PGF1α) .
  • Use NMR to verify structural features (e.g., absence of α-chain carbons in tetranor metabolites) .

Q. How should researchers design experiments to assess the biological activity of tetranor-PGFM, given its reported low receptor affinity?

  • In vitro assays : Test activity on FP/EP receptors using membrane preparations from recombinant cells. Note that 13,14-dihydro-15-keto derivatives typically show >100-fold reduced binding compared to parent PGs .
  • Functional studies : Measure secondary effects (e.g., cAMP modulation) in cell lines sensitive to PGs. Use pharmacological inhibitors (e.g., AL-8810 for FP receptors) to confirm specificity .
  • In vivo models : Administer tetranor-PGFM in PG-deficient animals (e.g., COX knockout mice) and monitor physiological endpoints (e.g., uterine contraction, renal blood flow) .

Q. What methodological challenges arise in quantifying tetranor-PGFM in complex matrices (e.g., plasma vs. urine)?

  • Matrix Effects : Plasma contains high levels of albumin, which binds PGs. Use acidification (pH 3.0) and methanol precipitation to improve recovery .
  • Stability : Tetranor-PGFM degrades in aqueous solutions. Store samples at -80°C and analyze within 24 hours of thawing. Avoid repeated freeze-thaw cycles .
  • Sensitivity : Urine requires dilution (1:10 in PBS) to avoid ion suppression in LC-MS/MS .

Q. How can cross-reactivity issues in immunoassays for tetranor-PGFM be mitigated?

  • Antibody Validation : Use RIA/ELISA kits with <1% cross-reactivity to 6-keto-PGF1α, 15-keto-PGE2, and thromboxane B2 .
  • Confirmatory Testing : Combine immunoassay data with LC-MS/MS for ambiguous samples.
  • Synthetic Interference Checks : Spike samples with structurally similar PGs (e.g., 13,14-dihydro-PGD2) to quantify false-positive rates .

Technical Notes

  • Synthesis & Storage : Tetranor-PGFM is stable in methyl acetate at -20°C for ≥1 year. For aqueous studies, prepare fresh solutions in PBS (pH 7.2) with <0.1% organic solvent .
  • Biological Relevance : While inactive in mammals, 15-keto-PGs act as pheromones in fish. Consider comparative studies in non-mammalian models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 2
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

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